molecular formula C14H20N2O2 B2440812 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid CAS No. 500294-65-5

3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid

Cat. No. B2440812
CAS RN: 500294-65-5
M. Wt: 248.326
InChI Key: QUXRKWAOWRUPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid” is a chemical compound with the empirical formula C8H16N2O2 and a molecular weight of 172.22 . It is a heterocyclic building block .


Synthesis Analysis

A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C8H16N2O2 and it has a molecular weight of 172.22 . More specific physical and chemical properties such as melting point, boiling point, or density are not provided in the retrieved sources.

Scientific Research Applications

Antifungal Activity

The synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines has been explored as potential antifungal agents. These compounds were obtained via intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . Further studies have evaluated their efficacy against fungal pathogens.

Antitumor Properties

Cinnoline derivatives, including those containing the 3-[4-(4-methylphenyl)piperazin-1-yl]propanoic acid moiety, have demonstrated antitumor activity. Researchers have investigated their potential as chemotherapeutic agents . These compounds may interfere with tumor cell growth and survival pathways.

Antibacterial Effects

While the primary focus has been on antifungal and antitumor properties, some studies suggest that cinnoline derivatives could also exhibit antibacterial effects. Further research is needed to explore their activity against bacterial pathogens .

Anti-Inflammatory Potential

Certain cinnoline-based compounds, including those related to 3-[4-(4-methylphenyl)piperazin-1-yl]propanoic acid, have been investigated for their anti-inflammatory properties. These molecules may modulate inflammatory pathways and cytokine production .

Agrochemical Applications

Beyond their medicinal potential, cinnoline derivatives find applications in agriculture. Some compounds exhibit pesticidal or herbicidal properties, making them relevant for crop protection .

Molecular Modeling and Drug Design

Researchers have employed molecular modeling techniques to explore the interactions of cinnoline-based compounds with biological targets. These studies aid in drug design and optimization, potentially leading to novel therapeutic agents .

Safety and Hazards

The compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H318, which means it causes serious eye damage. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-[4-(4-methylphenyl)piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12-2-4-13(5-3-12)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXRKWAOWRUPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid

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